molecular formula C7H9N3O2S B11900963 N-methyl-2-thiohistidine

N-methyl-2-thiohistidine

Cat. No.: B11900963
M. Wt: 199.23 g/mol
InChI Key: ZBRBBGFALANFTJ-YFKPBYRVSA-N
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Description

Identity and Context within the Thiohistidine Chemical Family

N-methyl-2-thiohistidine is a derivative of the amino acid L-histidine, distinguished by two key modifications: the addition of a methyl group to the α-amino group and the substitution of a sulfur atom for oxygen at the C2 position of the imidazole (B134444) ring. oup.comnih.gov It belongs to the thiohistidine family, a class of compounds based on the core structure of 2-thiohistidine (also known as 2-mercapto-L-histidine). iris-biotech.dechemspider.comnih.gov This parent compound, 2-thiohistidine, is an analogue of histidine that contains a thione (C=S) group, which imparts unique chemical and biological properties, including antioxidant and metal-chelating capabilities. uvm.eduresearchgate.net

The thiohistidine family is most notably represented by ergothioneine (B1671048), the N-α-trimethylated betaine (B1666868) of 2-thiohistidine. acs.orgnih.gov Ergothioneine is a potent antioxidant produced by various fungi and bacteria, and its biosynthesis has been a subject of extensive research. acs.orgrsc.orgchimia.ch The established biosynthetic pathway for ergothioneine typically involves the triple methylation of the α-amino group of histidine to form hercynine (B1221785), followed by an oxygen-dependent sulfurization at the C2 position of the imidazole ring. acs.orgrsc.org

Within this context, this compound represents a mono-methylated member of the family. Its existence and study provide insights into the structure-function relationships of thiohistidines and the enzymatic pathways that produce them. For instance, research into the ergothioneine utilization pathway in certain bacteria has identified an enzyme, ErtC, that can act on N-methyl-L-2-thiohistidine, demonstrating that it is recognized as a substrate in biological systems. oup.com The synthesis of α-methyl-2-thiohistidine has also been described, providing a method for researchers to produce this compound for further investigation. google.com The study of this compound and its comparison to 2-thiohistidine and ergothioneine helps to elucidate the role that the degree of N-methylation plays in the antioxidant capacity and biological activity of this class of molecules. researchgate.net

CompoundChemical FormulaMolecular Weight ( g/mol )Key Feature
L-Histidine C₆H₉N₃O₂155.15Standard proteinogenic amino acid. mdpi.com
2-Thiohistidine C₆H₉N₃O₂S187.22Histidine with a thione group at the C2 position. iris-biotech.dechemspider.com
This compound C₇H₁₁N₃O₂S201.25Mono-methylated derivative of 2-thiohistidine. nih.gov
Ergothioneine C₉H₁₅N₃O₂S229.30Tri-methylated betaine of 2-thiohistidine. acs.orgnih.gov

Significance of Sulfur-Containing Amino Acid Derivatives in Biological Systems

Sulfur is a vital element in biology, and its incorporation into amino acids gives rise to molecules with diverse and critical functions. researchgate.net The primary sulfur-containing amino acids, methionine and cysteine, are fundamental building blocks in protein synthesis. numberanalytics.comnih.gov Methionine typically serves as the initiating amino acid in this process, while the thiol (-SH) group of cysteine is crucial for forming disulfide bonds, which are essential for the structural integrity and stability of many proteins. numberanalytics.com

Beyond their role in protein structure, derivatives of sulfur-containing amino acids are central to numerous metabolic and protective pathways. numberanalytics.comcambridge.org They are precursors for essential biomolecules that play a profound role in cellular health. cambridge.org A primary example is glutathione (B108866), a tripeptide synthesized from cysteine, which is a major intracellular antioxidant responsible for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. researchgate.net Similarly, taurine, another cysteine derivative, is important in various physiological processes. researchgate.netwisdomlib.org

Derivative ClassKey ExamplesPrimary Biological Significance
Core Amino Acids Methionine, CysteineProtein synthesis, structural integrity (disulfide bonds). numberanalytics.comnih.gov
Peptide Antioxidants Glutathione, MycothiolProtection against oxidative stress, detoxification. rsc.orgchimia.chresearchgate.net
Metabolic Regulators S-adenosylmethionine (SAM)Serves as a universal methyl donor in all biological methylation reactions. rsc.orgnih.gov
Thiohistidines Ergothioneine, 2-ThiohistidineAntioxidant activity, metal chelation, cellular protection. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

(2S)-2-(methylamino)-3-(2-sulfanylideneimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9N3O2S/c1-8-5(6(11)12)2-4-3-9-7(13)10-4/h3,5,8H,2H2,1H3,(H,11,12)/t5-/m0/s1

InChI Key

ZBRBBGFALANFTJ-YFKPBYRVSA-N

Isomeric SMILES

CN[C@@H](CC1=NC(=S)N=C1)C(=O)O

Canonical SMILES

CNC(CC1=NC(=S)N=C1)C(=O)O

Origin of Product

United States

Chemical Synthesis and Analog Design of N Methyl 2 Thiohistidine

Synthetic Methodologies for 2-Thiohistidine and its N-Methylated Derivatives

The creation of 2-thiohistidine and its subsequent N-methylation involves specific chemical reactions to introduce the sulfur atom and then the methyl group to the histidine framework.

The direct insertion of a sulfur atom to form 2-thiohistidine can be achieved through chemical methods. One established procedure involves dissolving histidine in deionized water, cooling the solution, and then adding bromine to form a reactive intermediate. nih.govnsf.gov This is followed by the addition of cysteine, which acts as the sulfur source. nih.govnsf.gov The reaction mixture is stirred at a low temperature and then heated to facilitate the formation of 2-thiohistidine. nih.govnsf.gov This method provides a direct route to the thiohistidine scaffold, which can then be further modified.

Another approach utilizes a one-pot, two-step procedure that also starts with the bromination of histidine to create a reactive intermediate. researchgate.net Cysteine is then introduced as a sustainable sulfur source, followed by a thermal cleavage reaction in the presence of a thiol to yield 2-thiohistidine. researchgate.net This method is noted for avoiding hazardous reagents and reducing the number of synthetic steps. researchgate.net

Enzymatic methods also exist for the synthesis of thiohistidines. Enzymes like sulfoxide (B87167) synthases can catalyze the insertion of a sulfur atom into the imidazole (B134444) ring of histidine. researchgate.net For instance, the enzyme EgtB is involved in the biosynthesis of ergothioneine (B1671048), a naturally occurring 2-thiohistidine derivative, by catalyzing the formation of a C-S bond at the C-2 position of the imidazole ring. chimia.chmdpi.com Similarly, the enzyme OvoA is involved in the biosynthesis of ovothiols by sulfurizing the C5 position of the histidine imidazole ring. researchgate.net

N-methylation of the histidine or thiohistidine structure can occur at different nitrogen atoms. Histidine methylation can result in two isomers: Nτ-methylhistidine and Nπ-methylhistidine. nih.gov In biological systems, specific enzymes known as histidine methyltransferases catalyze this reaction, using S-adenosylmethionine as the methyl group donor. rsc.org For example, the enzyme SETD3 has been identified as an actin-specific histidine N-methyltransferase. biorxiv.org

In chemical synthesis, methylation can be directed to specific nitrogen atoms through the use of appropriate protecting groups and reaction conditions. For the synthesis of N-methylated thiohistidines, the thiohistidine scaffold is first synthesized, and then methylation is carried out. The ergothioneine biosynthetic methyltransferase, EgtD, for instance, catalyzes the three successive Nα-methylation reactions on histidine to produce hercynine (B1221785), a precursor to ergothioneine. chimia.chmdpi.com

Chemical Insertion of Sulfur Atom into the Imidazole Ring of Histidine

Incorporation of N-Methyl-2-Thiohistidine into Peptidic Structures

The unique properties of this compound make it an attractive component for designing novel peptides with enhanced biological activities.

Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides. beilstein-journals.org Incorporating N-methylated amino acids, including this compound, into peptides using SPPS presents challenges due to the increased steric hindrance of the N-methyl group, which can lead to low coupling yields. peptide.comnih.gov

To overcome this, specialized coupling reagents are often employed. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise for coupling N-methylamino acids. nih.gov Other effective coupling reagents include PyBroP. peptide.compeptide.com

A notable strategy for incorporating 2-thiohistidine into peptides involves performing the synthesis without protecting the thione group. nih.govnsf.govnih.govresearchgate.net This approach is based on the observed low reactivity of the thione, which simplifies the synthesis process by eliminating the need for harsh protection and deprotection steps. nih.govnih.govresearchgate.net Standard Fmoc-SPPS techniques with carbodiimide-mediated coupling have been successfully used to insert 2-thiohistidine into various peptide sequences. nih.gov

Replacing histidine with 2-thiohistidine in bioactive peptides has been shown to enhance their properties. nih.govnih.gov For example, analogues of carnosine, GHK-tripeptide, and other bioactive peptides have been synthesized with 2-thiohistidine in place of histidine. nih.govnsf.govnih.govresearchgate.net

These 2-thiohistidine-containing peptides have demonstrated strong antioxidant, radical scavenging, and copper-binding properties. nih.govnsf.govnih.govresearchgate.net The 2-thiohistidine analogue of GHK-tripeptide, for instance, was found to be highly effective at quenching hydroxyl and ABTS radicals. nih.govnih.gov The ability to easily incorporate 2-thiohistidine into peptides opens up new avenues for designing peptide-based therapeutics with improved characteristics. nih.govnsf.govnih.gov

The thione group in 2-thiohistidine has unique reactivity that must be considered during peptide synthesis. While it is generally stable under many SPPS conditions, its nucleophilicity is lower than that of a thiol group. nih.govnsf.gov This lower reactivity allows for the thione to remain unprotected during coupling reactions without interfering with the process. nih.govnih.govresearchgate.net

However, the thione can still participate in certain reactions. For example, the thiol group of 2-mercapto-L-histidine can undergo oxidation to form disulfides or sulfoxides under mild conditions. The stability of the thione moiety is crucial for the successful synthesis and purification of the final peptide. During cleavage from the resin with strong acids like trifluoroacetic acid (TFA), side reactions can occur, such as the loss of an acetylated N-methylamino acid from the N-terminus or fragmentation between consecutive N-methylamino acids. nih.gov Therefore, the duration of the cleavage step must be carefully controlled to minimize these side reactions. nih.gov

Design and Synthesis of Bioactive Peptide Analogues Incorporating this compound

Development of Novel this compound Derivatives for Research Applications

The development of novel derivatives based on the this compound scaffold is a focused area of research aimed at creating specialized molecular tools. These derivatives are designed to probe biological systems, enhance specific biochemical properties, and serve as leads for further investigation. The core strategy often involves modifying the basic structure of 2-thiohistidine or its methylated forms to create analogues with tailored functionalities. A significant application of this approach is the creation of bioactive peptides with enhanced antioxidant and metal-chelating capabilities.

A primary motivation for designing these derivatives stems from the properties of ergothioneine, the N-α-trimethylated betaine (B1666868) of 2-thiohistidine. nih.gov Ergothioneine is a potent antioxidant, but its trimethylated α-nitrogen prevents its incorporation into peptides via standard synthesis methods. nih.govnih.gov To overcome this limitation, researchers have turned to 2-thiohistidine, a close analogue that retains the functional thione group but has a primary α-amino group available for peptide bonding. nih.govresearchgate.net By substituting the naturally occurring histidine residues in bioactive peptides with 2-thiohistidine, scientists can create novel peptide derivatives that carry an "ergothioneine-like" moiety, thereby imparting unique chemical properties. nih.gov

One notable study successfully synthesized 2-thiohistidine analogues of several histidine-containing bioactive peptides, including carnosine (β-alanyl-L-histidine), GHK-tripeptide (glycyl-L-histidyl-L-lysine), and H-HGPLGPL-OH. nih.govnih.gov A key innovation in this research was a novel synthetic strategy that involved incorporating the 2-thiohistidine without a protecting group on the thione. nih.govresearchgate.net This decision was based on the known low reactivity of the thione group with electrophilic disulfides, which simplifies the synthetic process by avoiding harsh protection and deprotection steps that were previously required. nih.govnih.gov

The research findings demonstrated that the substitution of histidine with 2-thiohistidine significantly enhanced the biological activities of the parent peptides. The resulting derivatives exhibited strong antioxidant, radical-scavenging, and copper-binding properties. nih.govresearchgate.net For instance, the 2-thiohistidine analogue of the GHK-tripeptide showed a remarkable capacity to quench hydroxyl and ABTS radicals, with an antioxidant capacity substantially greater than that of free 2-thiohistidine. nih.govnih.gov This suggests a synergistic effect between the 2-thiohistidine moiety and the peptide backbone. These findings underscore the potential of using 2-thiohistidine and its N-methylated derivatives as building blocks to design novel research tools for studying oxidative stress and metal ion homeostasis. nih.gov

Table 1: Research Findings on 2-Thiohistidine Peptide Derivatives

Parent PeptideDerivative ModificationIntended Research ApplicationKey Research FindingsReference
Carnosine (β-alanyl-L-histidine)Histidine residue replaced with 2-thiohistidine.To create a peptide with enhanced antioxidant and metal chelation properties.The 2-thiohistidine analogue demonstrated strong antioxidant and radical scavenging capabilities. nih.gov
GHK-tripeptide (glycyl-L-histidyl-L-lysine)Histidine residue replaced with 2-thiohistidine.To investigate the impact of 2-thiohistidine incorporation on antioxidant and copper-binding activity.Completely quenched hydroxyl and ABTS radicals; antioxidant capacity was significantly greater than free 2-thiohistidine. Showed strong copper-binding properties. nih.govnih.gov
H-HGPLGPL-OHHistidine residue replaced with 2-thiohistidine.To explore the versatility of 2-thiohistidine substitution in a different peptide context.The resulting analogue possessed enhanced antioxidant properties, demonstrating the general applicability of the substitution strategy. nih.gov

Other research into thiohistidine derivatives has explored different isomers, such as ovothiols, which are N-methylated derivatives of 5-thiohistidine. nih.govmdpi.com For example, ovothiol A is N-π-methyl-5-thiohistidine. open.ac.uk While these are regioisomers of this compound, the synthetic and biosynthetic studies in this area, such as the development of protecting-group-free synthesis methods, contribute to the broader understanding and toolkit for creating novel thiohistidine derivatives for research. researchgate.net

Biochemical Functions and Mechanisms of N Methyl 2 Thiohistidine and Its Derivatives

Role in Oxidative Stress Mitigation

Thiohistidine compounds, including N-methyl-2-thiohistidine, are crucial in protecting cells from the damaging effects of oxidative stress. mdpi.com This stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. chimia.ch The protective mechanisms of these compounds involve direct interaction with free radicals and participation in the complex network of cellular redox control.

This compound and its derivatives are effective scavengers of highly reactive free radicals. The thiol group attached to the imidazole (B134444) ring is key to this activity, allowing the molecule to neutralize radicals and protect vital cellular components from oxidative damage.

Research has demonstrated the potent radical scavenging properties of 2-thiohistidine (2-thioHis), the parent compound of this compound, particularly when incorporated into peptides. In one study, a peptide analog containing 2-thioHis in place of histidine was able to completely quench hydroxyl (•OH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. researchgate.netnih.gov This highlights the significant contribution of the 2-thiohistidine moiety to antioxidant capacity. nih.gov The scavenging of hydroxyl radicals is particularly important, as these are among the most reactive and damaging ROS found in biological systems. mdpi.comjyoungpharm.org

The table below summarizes the radical scavenging activity of various peptides, illustrating the enhanced effect when histidine is replaced with 2-thiohistidine.

Peptide/CompoundRadical ScavengedScavenging EfficiencyAssay Method
2-thioHis analogue of GHK-tripeptideHydroxyl (•OH)Complete quenching observedEPR Spectroscopy
2-thioHis analogue of GHK-tripeptideABTS RadicalComplete quenching observedSpectrophotometry
His-containing peptidesDPPH and ABTS RadicalsLittle to no scavenging activitySpectrophotometry

Data sourced from studies on 2-thiohistidine-containing peptides. researchgate.netnih.gov

These compounds act as outstanding nucleophiles and reducing agents, which provides a defense against reactive oxygen and nitrogen species. mdpi.com By neutralizing these reactive species, this compound and its relatives help preserve the integrity of proteins, lipids, and nucleic acids, thus maintaining cellular redox equilibrium. open.ac.uk In some organisms, the accumulation of ovothiol is accompanied by a decrease in glutathione (B108866) content, suggesting it can serve as an alternative primary antioxidant to maintain mitochondrial redox homeostasis. royalsocietypublishing.org

The antioxidant activity of this compound and its derivatives has been established in various biological contexts. researchgate.net Ergothioneine (B1671048) (the N-α-trimethylated derivative of 2-thiohistidine) and ovothiols are synthesized by numerous organisms, particularly those exposed to high levels of oxidative stress, such as fungi, cyanobacteria, and many marine invertebrates. acs.orgnih.gov These compounds accumulate in tissues prone to oxidative damage, where they exert a cytoprotective effect. researchgate.net

The mechanism of antioxidant action is rooted in the reactivity of the sulfur atom within the thioimidazole structure, which can undergo redox reactions to detoxify ROS. This activity is crucial for cellular defense against oxidative damage. mdpi.com Studies incorporating 2-thiohistidine into peptides have shown a significant enhancement of antioxidant properties compared to their standard histidine-containing counterparts, confirming the powerful effect of the thiohistidine structure. researchgate.netnih.govnih.gov

Contributions to Cellular Redox Homeostasis

Transition Metal Chelation and Redox Modulation

In addition to direct radical scavenging, this compound and its derivatives can mitigate oxidative stress by chelating transition metal ions. Metals like copper and iron can catalyze the formation of highly destructive ROS through Fenton-like reactions. By binding these metals, thiohistidines can prevent them from participating in redox cycling. nih.gov

The thioimidazole group of this compound provides an effective binding site for divalent cations. Ergothioneine, for example, is known to chelate metals, particularly copper(II) (Cu(II)), preventing the metal from engaging in redox reactions that generate ROS. nih.gov Similarly, replacing histidine with 2-thiohistidine in peptides imparts strong copper-binding properties. researchgate.netnih.govnsf.gov The specificity of the interaction between Cu(II) and the imidazole group is a key factor in this chelation. nih.gov

The stability of the complex formed between the thiohistidine derivative and the metal ion is crucial. A stable complex prevents the metal from catalyzing oxidative reactions. jfda-online.com Histidine itself is a known copper chelator, but the introduction of the thiol group in 2-thiohistidine enhances these properties. nih.govjfda-online.com

The table below details the interaction of thiohistidine derivatives with various metal ions.

Compound FamilyMetal IonInteraction TypeBiological Implication
ThiohistidinesCopper (Cu(II))Chelation via thiol and imidazole groups Inhibition of Cu-mediated ROS generation nih.gov
ThiohistidinesIron (Fe(III))Chelation via thiol group Inhibition of Fenton reaction, reducing oxidative stress open.ac.uk
ErgothioneineCopper (Cu(II))High-affinity chelation nih.govPrevents redox cycling of copper nih.gov

By chelating essential metal cofactors, this compound and its derivatives can modulate the activity of metal-dependent enzymes. This can be a protective mechanism, for instance, by inhibiting enzymes that might contribute to pathology or by preventing metal-induced toxicity.

For example, the enzyme γ-glutamyl transpeptidase (GGT), in the presence of iron (Fe(III)) and copper (Cu(II)), can promote the formation of ROS. open.ac.uk Ovothiols have been shown to be effective inhibitors of GGT, thereby controlling its pro-oxidant potential. researchgate.net Conversely, certain metal ions like FeCl2 and CuCl2 have been found to completely inhibit the activity of ErtC, an enzyme involved in ergothioneine metabolism, demonstrating the complex interplay between thiohistidines, metals, and enzymatic function. oup.com The binding of divalent cations is essential for the catalytic activity of many nucleases and other enzymes, and compounds that can effectively chelate these metals can therefore act as potent modulators of their function. nih.govelifesciences.org

Mitigation of Metal-Induced Oxidative Damage

This compound and its related compounds, such as 2-thiohistidine (2-thioHis) and ergothioneine, demonstrate significant potential in mitigating oxidative damage induced by metal ions. The mechanism of action involves the chelation of metal ions and the scavenging of harmful free radicals. The unique thione group within the imidazole ring is central to this protective effect.

Research has shown that peptides incorporating 2-thiohistidine, an analogue of ergothioneine, possess enhanced antioxidant and metal chelation properties. researchgate.net These peptides exhibit a strong affinity for copper (II) ions, and this binding action is believed to inhibit the potential for these metal ions to catalyze oxidative reactions that lead to cellular damage. scbt.com Specifically, the substitution of histidine with 2-thiohistidine in bioactive peptides imparts potent radical scavenging capabilities. researchgate.netnsf.gov

Studies on ergothioneine, the N-α-trimethylated derivative of 2-thiohistidine, further support this protective role. Ergothioneine offers dose-dependent protection against oxidative damage to critical biomolecules like DNA and proteins when exposed to copper-containing systems that generate reactive oxygen species. scbt.com The 2-thiohistidine analogue of the GHK-tripeptide, for instance, has been found to completely quench hydroxyl and ABTS radicals in experimental assays, with an antioxidant capacity significantly greater than that of free 2-thiohistidine alone. researchgate.net

Table 1: Radical Scavenging Activity of 2-Thiohistidine Peptide Analogues
Peptide AnalogueRadical SpeciesScavenging OutcomeReference
2-Thiohistidine analogue of GHK-tripeptideHydroxyl Radical (•OH)Complete quenching observed researchgate.net
2-Thiohistidine analogue of GHK-tripeptideABTS Radical (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Complete quenching observed researchgate.net

Interactions with Biological Macromolecules and Enzymes

The interaction of this compound and its derivatives with enzymes is a key area of research. One enzyme of interest is ErtC, which is involved in the ergothioneine utilization pathway in some bacteria. oup.com ErtC, identified as 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, is part of a cluster of enzymes (ErtA-E) that facilitate the degradation of ergothioneine. oup.com

However, a review of current scientific literature indicates that no specific inhibitors of the EgtC enzyme, which functions as an amidohydrolase in the ergothioneine biosynthesis pathway, have been reported. researchgate.net While structural analyses of EgtC have identified active-site residues that determine its substrate specificity, which could aid in the future design of targeted inhibitors, no studies have demonstrated inhibition by N-methyl-L-2-thiohistidine. researchgate.net

In contrast, other thiohistidine derivatives have shown inhibitory activity against different enzymes. For example, ovothiols, which are N-methyl-5-thiohistidines, have been identified as potent noncompetitive inhibitors of γ-glutamyl transpeptidase (GGT), an enzyme involved in glutathione metabolism. nih.gov Ergothioneine (trimethyl-2-thiohistidine) was found to be a very weak inhibitor of the same enzyme. nih.gov This highlights the specificity of interactions between thiohistidine isomers and target enzymes.

Thiohistidine derivatives play a role in modulating cellular signaling pathways that are critical for managing oxidative stress. A primary example is the Keap1-Nrf2 pathway, a central regulator of the cellular antioxidant response. researchgate.net Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. researchgate.net There, it activates the expression of numerous antioxidant and cytoprotective genes.

While direct studies on this compound are limited, research on the related compound ovothiol A (N-p-methyl-5-thiohistidine) provides valuable insight. It has been demonstrated that ovothiol A can promote the nuclear translocation of Nrf2, thereby activating this protective signaling pathway. This action suggests a mechanism by which these compounds can bolster the cell's intrinsic defenses against oxidative damage.

This compound and related molecules are integral to specific biosynthetic pathways, most notably that of ergothioneine. Ergothioneine, an N-α-trimethyl-2-thiohistidine derivative, is synthesized by fungi and certain bacteria through a multi-step enzymatic process. acs.org

The biosynthesis of ergothioneine begins with the amino acid L-histidine. The key steps are as follows:

Methylation : The enzyme EgtD, a methyltransferase, catalyzes the triple methylation of the α-amino group of histidine to produce hercynine (B1221785) (also known as Nα-trimethylhistidine). acs.org

Sulfoxidation : The enzyme EgtB couples hercynine with cysteine (or γ-glutamylcysteine) in an oxygen-dependent reaction to form a sulfoxide (B87167) intermediate. researchgate.netacs.org

Hydrolysis : The enzyme EgtC, an amidohydrolase, removes the glutamyl residue from the intermediate generated in the previous step. researchgate.net

C-S Bond Cleavage : Finally, the PLP-dependent enzyme EgtE cleaves the C-S bond to release ergothioneine. researchgate.net

This pathway demonstrates that methylated histidine derivatives are crucial precursors. Furthermore, in chemical synthesis processes designed for the production of L-(+)-ergothioneine, thiohistidine is utilized as a key intermediate which undergoes methylation to yield the final product. google.com This establishes the role of these compounds as fundamental building blocks in both natural and synthetic routes to ergothioneine.

Analytical Methodologies in N Methyl 2 Thiohistidine Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental in isolating N-methyl-2-thiohistidine from complex mixtures and for its purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound and related peptides. nih.govlcms.cz Reversed-phase HPLC (RP-HPLC) is a commonly employed method for these separations. lcms.cz In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic character of the molecules; more hydrophobic compounds are retained longer on the column.

For peptide analysis, including those containing this compound, trifluoroacetic acid (TFA) is a frequent mobile phase additive. lcms.cz TFA acts as an ion-pairing agent, which helps to reduce secondary interactions between the peptides and the stationary phase, leading to better peak shapes and improved separation. lcms.cz However, TFA can suppress ionization in mass spectrometry, so for LC-MS applications, formic acid is often used as an alternative. lcms.cz

The elution of peptides can be monitored using UV detection, typically at wavelengths of 214 nm (for the peptide bond) and 254 nm. nih.gov Notably, peptides containing the 2-thiohistidine moiety exhibit a strong absorbance at 254 nm due to the imidazothione group, which has a maximum absorbance (λmax) at 257 nm. nih.gov This characteristic absorption provides a convenient way to identify and track these specific peptides during HPLC analysis. nih.gov

The choice of column chemistry is also critical. Polymeric supports like polystyrene/divinylbenzene (PS/DVB) are advantageous as they are free from the silanol (B1196071) groups found in silica-based columns, which can cause unwanted interactions with peptides. lcms.cz

Table 1: HPLC Conditions for Analysis of 2-Thiohistidine-Containing Peptides

Parameter Value
Column Reversed-phase (e.g., PS/DVB) lcms.cz
Mobile Phase A 0.1% TFA in water nih.gov
Mobile Phase B 0.1% TFA in acetonitrile (B52724) nih.gov
Gradient Linear gradient of increasing Mobile Phase B nih.gov
Flow Rate Typically 1.4 mL/min nih.gov

| Detection | UV at 214 nm and 254 nm nih.gov |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for determining the molecular structure of this compound and for quantifying its presence in various samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of the atoms within the molecule.

¹H NMR spectra provide information on the number of different types of protons and their neighboring protons. For a related compound, 2-thiohistidine, the ¹H-NMR spectrum in D₂O/DCl shows characteristic signals for the protons in the molecule. nih.gov The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org For 2-thiohistidine in D₂O/DCl, the ¹³C-NMR spectrum reveals distinct peaks for each carbon atom. nih.gov The chemical shifts are indicative of the type of carbon (e.g., sp², sp³) and its proximity to electronegative atoms. chemguide.co.uk

Table 2: Representative NMR Data for 2-Thiohistidine

Nucleus Chemical Shift (δ, ppm) in D₂O/DCl
¹H 3.06–3.20 (2H), 4.21 (1H), 6.79 (1H) nih.gov

| ¹³C | 25.32, 51.82, 115.96, 123.23, 156.49, 170.38 nih.gov |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is particularly valuable as it provides highly accurate mass measurements, which aids in the unambiguous identification of the compound. acs.orgroyalsocietypublishing.org

In ESI-MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov This technique can be used to confirm the identity of synthesized this compound and to detect its presence in complex biological samples. nih.govacs.org For instance, the mass spectrometric analysis of 2-thiohistidine reveals a peak at an m/z of 188.1, corresponding to its molecular weight. nih.gov LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, is a powerful method for the quantitative analysis of N-methylhistidine isomers in biological fluids like plasma. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as transition metal ions or organic radicals. ethz.ch It is a valuable tool for investigating the interaction of this compound with metal ions, particularly paramagnetic ones like copper(II) (Cu(II)). nih.govnih.gov

By analyzing the EPR spectrum of a complex between a 2-thiohistidine-containing peptide and Cu(II), information about the coordination environment of the metal ion can be obtained. nih.govnih.gov The g-values and hyperfine coupling constants in the EPR spectrum provide insights into the geometry of the metal binding site and the nature of the coordinating ligands. nih.gov Low-temperature EPR studies can be particularly informative. nih.gov Comparing the EPR spectra of different peptide-Cu(II) complexes can reveal differences in their Cu(II) binding affinities and geometries. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the detection and quantification of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. vscht.cz The imidazothione group in this compound and its derivatives has a characteristic UV absorbance. nih.gov

As mentioned earlier, 2-thiohistidine has a strong absorbance maximum (λmax) at 257 nm. nih.gov This property is useful for several applications:

Detection during HPLC: As a detector for HPLC, it allows for the specific monitoring of 2-thiohistidine-containing peptides as they elute from the column. nih.gov

Quantification: The absorbance can be used to determine the concentration of the compound in a solution using the Beer-Lambert law.

Monitoring Reactions: UV-Vis spectroscopy can be used to monitor the progress of reactions involving this compound, such as its binding to metal ions. For example, the binding of Cu(II) to carnosine, a related dipeptide, results in the formation of a blue complex that can be detected at 630 nm. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
2-thiohistidine
Trifluoroacetic acid
Formic acid
Polystyrene/divinylbenzene
Copper(II)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Binding Studies

Biochemical Assays for Functional Characterization

Biochemical assays are fundamental in elucidating the functional properties of this compound at a molecular level. These in vitro tests provide critical insights into its antioxidant capabilities and its interactions with biological systems, such as enzymes and gene expression pathways.

The antioxidant potential of a compound is frequently evaluated by its ability to neutralize reactive oxygen species (ROS), also known as free radicals. In the study of this compound and its analogs like 2-thiohistidine (2-thioHis), radical scavenging assays are indispensable for characterizing their protective effects. nih.govnih.gov

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a common method used to screen for antioxidant activity. hilarispublisher.com This assay involves the generation of the ABTS radical cation (ABTS•+), which has a distinct blue-green color. hilarispublisher.com When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the ABTS•+, causing a reduction back to its colorless neutral form. The degree of decolorization, measured spectrophotometrically by the decrease in absorbance at 734 nm, is proportional to the radical scavenging capacity of the compound. nih.govhilarispublisher.com The results are often compared to a standard antioxidant like Trolox, a water-soluble vitamin E analog. nih.govhilarispublisher.com

Research on 2-thiohistidine, a close structural analog of this compound, has demonstrated the potent antioxidant properties imparted by the thiohistidine moiety. nih.govnih.gov Studies where histidine residues in bioactive peptides were substituted with 2-thioHis showed a dramatic increase in antioxidant and radical-scavenging capabilities. nih.govnih.gov Notably, the 2-thioHis analogue of the GHK-tripeptide was found to completely quench ABTS radicals in solution. nih.govnih.gov

The hydroxyl radical (•OH) is one of the most reactive and damaging ROS in biological systems. bsmiab.org Assays to measure a compound's ability to quench this radical are therefore critical. A common method involves the in-vitro generation of hydroxyl radicals via the Fenton reaction, which combines FeSO₄ and H₂O₂. nih.gov The presence and quantity of these highly unstable radicals are often detected using Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with a spin-trapping agent like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov The spin trap reacts with the hydroxyl radical to form a more stable radical adduct (DMPO-OH) that can be measured by EPR. nih.gov A reduction in the DMPO-OH signal in the presence of the test compound indicates its hydroxyl radical scavenging activity. nih.gov In studies with 2-thioHis-containing peptides, this method confirmed significant hydroxyl radical quenching activity, with the GHK-tripeptide analogue demonstrating complete scavenging. nih.govnih.gov

Table 1: Radical Scavenging Activity of 2-Thiohistidine (2-thioHis) Analogs
AssayTest CompoundKey FindingReference
ABTS Radical ScavengingGHK-tripeptide (2-thioHis analogue)Completely quenched ABTS radicals in the assay. nih.gov
Hydroxyl Radical Quenching (EPR)GHK-tripeptide (2-thioHis analogue)Completely quenched hydroxyl radicals in the assay. nih.gov
ABTS Radical ScavengingHis-containing peptidesShowed little to no ability to scavenge ABTS radicals at the tested concentrations. nih.gov

Enzyme activity assays are crucial for determining if a compound acts as a substrate, inhibitor, or activator of a specific enzyme. In the context of sulfur-containing compounds like this compound, assays for enzymes involved in sulfur metabolism, such as desulfhydrases, are particularly relevant.

A desulfhydrase activity assay was utilized to characterize an enzyme involved in the utilization of ergothioneine (B1671048) in Burkholderia sp. HME13. oup.com The activity of this OTP (3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid) desulfhydrase was measured by monitoring the consumption of a substrate over time. oup.com This is achieved by spectrophotometrically tracking the decrease in absorbance at a specific wavelength (e.g., 280 nm) that corresponds to the substrate. oup.com One unit of enzyme activity is typically defined as the amount of enzyme needed to catalyze the consumption of 1 µmol of the substrate per minute under standard reaction conditions. oup.com

In a study characterizing this desulfhydrase, various compounds were tested as potential substrates to understand the enzyme's specificity. The reaction mixture contained the enzyme, a potassium phosphate (B84403) buffer (pH 8.0), and the test substrate. oup.com N-methyl-L-2-thiohistidine was among the compounds tested, and its rate of consumption by the enzyme was measured and compared to other related molecules. oup.com This type of assay provides direct evidence of a compound's role in a specific enzymatic pathway.

Table 2: Relative Activity of OTP Desulfhydrase with Various Substrates
Substrate TestedRelative Activity (%)
3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid (OTP)100 ± 4
N-methyl-L-2-thiohistidine49 ± 2
L-2-Thiohistidine54 ± 1
L-Histidine98 ± 3
2-Thiohydantoin100 ± 1

Data sourced from a study on OTP desulfhydrase from Burkholderia sp. HME13. oup.com

Gene expression analysis provides a powerful method to investigate the biological impact of a compound at the genetic level. Real-time quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and widely used technique to measure changes in the expression of specific genes in response to an external stimulus, such as treatment with this compound. xiahepublishing.comnih.gov This method allows for the quantification of messenger RNA (mRNA) transcripts, providing a snapshot of which genes are activated or suppressed. nih.gov

The process begins with the isolation of total RNA from cells or tissues that have been exposed to the compound of interest. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. gene-quantification.de The qPCR machine amplifies the target gene from the cDNA template and monitors the amplification process in real-time using fluorescent reporters, such as SYBR® Green dye or sequence-specific TaqMan® probes. gene-quantification.de

The data from a qPCR experiment is typically analyzed using the 2-ΔΔCt (Delta-Delta-Ct) method for relative quantification. nih.govgene-quantification.net This method calculates the fold change in the expression of a target gene in a treated sample relative to an untreated control. nih.gov The raw amplification data provides a cycle threshold (Ct) value, which is the PCR cycle at which the fluorescence signal exceeds a background threshold. The Ct value is inversely proportional to the initial amount of target mRNA. To ensure accuracy, the target gene's Ct value is normalized to that of a stably expressed housekeeping gene (a reference gene) in the same sample. xiahepublishing.com This normalization corrects for variations in the amount of starting RNA and reaction efficiency. xiahepublishing.com By comparing the normalized expression levels between treated and untreated groups, researchers can determine if a compound like this compound significantly alters specific cellular pathways.

Table 3: Illustrative Example of Real-Time PCR Data for Gene Expression Analysis
Target GeneTreatment GroupAverage ΔCt (Target - Reference)ΔΔCt (Treated - Control)Relative Fold Change (2-ΔΔCt)
Antioxidant Gene 1Control4.5N/A1.0 (Baseline)
This compound3.2-1.32.46
Inflammatory Gene 1Control8.1N/A1.0 (Baseline)
This compound9.41.30.41

This table is a hypothetical representation of results to illustrate how qPCR data is used to show relative changes in gene expression and does not represent actual experimental data.

Future Directions and Emerging Research Avenues in N Methyl 2 Thiohistidine Studies

Exploration of Undiscovered Biological Roles and Mechanisms

While N-methyl-2-thiohistidine is known as a derivative of the potent antioxidant ergothioneine (B1671048), its specific biological functions remain an area of active investigation. acs.orgnih.gov Future research will likely pivot towards identifying novel roles beyond general antioxidant activity. Given the reactivity of its thioamide group, there is a strong possibility that it participates in specific cellular signaling pathways, potentially acting as a sensor for oxidative or electrophilic stress. Unraveling these pathways could reveal connections to various physiological and pathological conditions.

A critical area for future study is the complete characterization of the enzymatic pathways responsible for its biosynthesis and degradation. While enzymes like the methyltransferase EgtD have been identified in the biosynthesis of the related N-α-trimethyl-2-thiohistidine (ergothioneine), the specific enzymes for this compound are not fully known. nih.govchimia.ch Identifying and characterizing the full suite of methyltransferases, oxidases, and lyases will be fundamental to understanding its regulation. chimia.chmdpi.com Furthermore, the possibility of this compound acting as a post-translational modification (PTM) presents an exciting research frontier. nih.gov PTMs, such as methylation on histidine residues, are known to expand the functional repertoire of proteins, regulating everything from gene expression to enzyme activity. nih.govgsconlinepress.comthermofisher.com Investigating the proteome for covalent attachment of this compound to other proteins could unveil entirely new regulatory functions within the cell. umn.edu

Table 1: Key Enzymes in the Biosynthesis of Related Thiohistidines

Enzyme NameFunctionSubstrate(s)Product(s)Organism Source (Examples)Citations
EgtD Histidine methyltransferaseHistidine, S-adenosylmethionineNα-trimethylhistidineMycobacterium smegmatis, Fungi acs.orgnih.govmdpi.com
EgtB/Egt1 Iron-dependent sulfoxide (B87167) synthaseNα-trimethylhistidine, CysteineHercynylcysteine sulfoxideMycobacterium smegmatis, Fungi mdpi.comrsc.org
EgtE/Egt2 C-S lyaseHercynylcysteine sulfoxideErgothioneineMycobacterium smegmatis, Fungi mdpi.comrsc.org
OvoA Iron(II) dependent sulfoxide synthaseHistidine, Cysteine5-Histidinylcysteine sulfoxideErwinia tasmaniensis, Marine Invertebrates rsc.orgopen.ac.ukunina.it

This table presents enzymes involved in the biosynthesis of ergothioneine and ovothiols, which are structurally related to this compound. The specific enzymes for this compound biosynthesis are a key area for future research.

Advanced Applications in Bio-inspired Chemical Synthesis

The distinct chemical features of the thiohistidine scaffold make it a valuable target for bio-inspired chemical synthesis. The presence of the thioamide group in this compound offers unique reactivity compared to its canonical amino acid counterpart, histidine. This opens avenues for its use as a specialized building block in peptide synthesis to create novel biomolecules.

Research has already demonstrated that substituting histidine with 2-thiohistidine (a close analog) in bioactive peptides can impart potent antioxidant, radical scavenging, and copper-binding properties. nih.govresearchgate.netnih.govnsf.gov A significant finding was that the antioxidant capacity of a GHK-tripeptide analog containing 2-thiohistidine was substantially greater than that of the free amino acid, suggesting synergistic effects within the peptide structure. researchgate.netnih.gov Future work will likely extend this concept to this compound, exploring how the N-methylation influences the stability, conformation, and activity of the resulting peptides. Unlike the heavily methylated ergothioneine, which cannot be incorporated into peptides due to its trimethylated α-nitrogen, the mono-methylated this compound may be suitable for peptide synthesis, offering a way to introduce an "ergothioneine-like" moiety into targeted peptide structures. nih.govresearchgate.net

Further synthetic applications could involve using the this compound residue as a catalytic center in artificially designed enzymes or as a means to create specific disulfide-like linkages between residues, a property observed with 2-thiohistidine. nih.gov The development of efficient and scalable synthetic routes for this compound and its derivatives will be crucial to unlocking these advanced applications. royalsocietypublishing.orgnih.gov

Table 2: Comparison of Bioactive Peptides and their 2-Thiohistidine Analogs

Original PeptideKey Biological Activity2-Thiohistidine AnalogEnhanced Properties of AnalogCitations
Carnosine (βAH) Antioxidant, Metal Chelation, Bufferingβ-Alanyl-2-thiohistidineStrong antioxidant & radical scavenging nih.govresearchgate.net
GHK-Tripeptide Wound Healing, Anti-inflammatory, Copper-bindingGlycyl-2-thiohistidyl-lysineSuperior antioxidant capacity, complete radical quenching nih.govresearchgate.netnih.gov
HGPLGPL 2-Thiohistidyl-glycyl-prolyl-leucyl-glycyl-prolyl-leucineEnhanced antioxidant properties nih.govresearchgate.net

This table showcases the enhanced properties of peptides when histidine is replaced by 2-thiohistidine, a close analog of this compound, highlighting the potential for similar applications.

Systems Biology Approaches to Thiohistidine Metabolism

To achieve a comprehensive understanding of this compound's role in a biological context, a shift towards systems biology approaches is essential. nih.gov These methodologies integrate multiple layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—to construct and analyze holistic models of metabolic networks. wur.nlhi.is

By applying these "omics" technologies, researchers can move beyond studying single components in isolation and instead map the entire metabolic landscape surrounding thiohistidines. For instance, metabolomic and fluxomic analyses can quantify the concentrations of this compound and its related metabolites under various conditions, revealing how the pathway is regulated and how it interacts with other areas of cellular metabolism. umn.edunih.gov This can help identify previously unknown metabolic intermediates and breakdown products.

Integrating this data with transcriptomics and proteomics can link metabolic changes to the expression levels of specific genes and proteins, thereby identifying the enzymes and transporters that constitute the thiohistidine metabolic network. wur.nlmdpi.com Computational modeling based on this integrated data can then be used to simulate the metabolic flux through the pathway, predicting how the system will respond to genetic or environmental perturbations. hi.ismdpi.com Such a systems-level perspective will be indispensable for fully appreciating the physiological and potential pathological significance of this compound. nih.gov

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize N-methyl-2-thiohistidine with high reproducibility?

  • Methodological Answer : Synthesis typically involves thiolation of histidine derivatives under controlled pH and temperature. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra for methyl and thiol groups) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Ensure solvent selection (e.g., deuterated DMSO for NMR) aligns with compound stability . For reproducibility, document reaction conditions (e.g., molar ratios, catalysts) and validate spectral data against reference libraries like NIST Chemistry WebBook .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to oxidation due to the thiol group. Store under inert gas (argon/nitrogen) at −20°C in amber vials. Regularly monitor degradation via HPLC or mass spectrometry, and compare retention times/fragmentation patterns to fresh samples. Stability studies should include accelerated aging tests under varying temperatures and humidity .

Q. How can researchers assess the purity of this compound when commercial sources are unreliable?

  • Methodological Answer : Use orthogonal methods:

  • Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) for absolute purity.
  • Elemental analysis to verify C, H, N, and S content.
  • Tandem mass spectrometry (MS/MS) to detect trace impurities. Cross-reference results with independent synthetic batches or literature data from peer-reviewed journals .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s biological activity?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) with at least six data points. Include positive/negative controls (e.g., known agonists/inhibitors) and triplicate measurements. Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Validate results with alternative assays (e.g., fluorescence-based vs. radiometric) to rule out assay-specific artifacts. Address variability by applying statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What strategies resolve contradictions in reported mechanisms of action for this compound across studies?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate and critique existing evidence . Compare experimental conditions (e.g., cell lines, incubation times) and validate findings using orthogonal techniques (e.g., siRNA knockdown vs. pharmacological inhibition). Perform meta-analyses if sufficient data exist, highlighting heterogeneity via I² statistics .

Q. How can computational models improve the understanding of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., histidine decarboxylase). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-correlate computational predictions with experimental mutagenesis data to identify critical residues .

Q. What ethical and reproducibility safeguards are critical for in vivo studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes. Pre-register protocols (e.g., on Open Science Framework) and share raw data in repositories like Zenodo. For human cell lines, verify authentication (STR profiling) and mycoplasma-free status .

Methodological Best Practices

  • Data Validation : Cross-check spectral and biological data against peer-reviewed databases (e.g., NIST, PubChem) to detect anomalies .
  • Literature Review : Prioritize primary sources from high-impact journals (e.g., Medicinal Chemistry Research) over unreviewed preprints .
  • Statistical Rigor : Consult a statistician during experimental design to ensure appropriate tests (e.g., Bonferroni correction for multiple comparisons) and avoid Type I/II errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.